1-(2-pyrimidinyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Pyrimidinyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that contains both pyrimidine and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-pyrimidinyl)-1H-1,2,3-benzotriazole typically involves the condensation of 2-aminopyrimidine with benzotriazole derivatives under specific conditions. One common method includes heating the reactants under reflux in the presence of a suitable solvent such as pyridine . The reaction may also involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyrimidinyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine or benzotriazole moieties are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted benzotriazole or pyrimidine compounds.
Scientific Research Applications
1-(2-Pyrimidinyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-pyrimidinyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with 1-(2-pyrimidinyl)-1H-1,2,3-benzotriazole and are known for their biological activities.
Pyrimidinylpiperazine: Another related compound with notable pharmacological properties.
Uniqueness: this compound is unique due to its combined pyrimidine and benzotriazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C10H7N5 |
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Molecular Weight |
197.20 g/mol |
IUPAC Name |
1-pyrimidin-2-ylbenzotriazole |
InChI |
InChI=1S/C10H7N5/c1-2-5-9-8(4-1)13-14-15(9)10-11-6-3-7-12-10/h1-7H |
InChI Key |
AVAYUDRDVVZJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=NC=CC=N3 |
Origin of Product |
United States |
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